4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGWQGQPGVYBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring substituted with a pyrimidine moiety and a tert-butoxycarbonyl group. Its molecular formula is C₁₄H₁₈ClN₃O₃S, and it features several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorinated pyrimidine and methylthio groups may enhance its binding affinity to specific targets, leading to modulated biological responses.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines, including those derived from ovarian and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is facilitated by the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Ovarian Cancer | 15 | Apoptosis induction, G1 arrest |
| Colon Cancer | 20 | Caspase activation, Bcl-2 downregulation |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria, where it disrupts bacterial cell wall synthesis .
Case Studies
-
Case Study on Ovarian Cancer :
A study investigated the effects of this compound on A2780 ovarian cancer cells. Results indicated a significant reduction in cell viability and increased apoptotic markers after treatment with concentrations as low as 10 µM over 48 hours . -
Case Study on Antimicrobial Efficacy :
In a separate study, the compound was tested against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial properties that warrant further exploration for therapeutic applications .
Research Findings
Research has focused on optimizing the pharmacological profile of this compound through structural modifications. For instance, derivatives with varied substituents on the piperazine ring have been synthesized to enhance selectivity and potency against specific cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core, which is often associated with various pharmacological activities. Its structure includes a chloro-substituted pyrimidine ring and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The presence of the methylthio group may enhance its biological activity by influencing lipophilicity and receptor interactions.
Molecular Formula
- Chemical Formula : C₁₈H₃₁ClN₄O₄S
- Molecular Weight : 408.99 g/mol
Anticancer Activity
Research indicates that derivatives of pyrimidine and piperazine exhibit anticancer properties. The chloro and methylthio substitutions may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For example:
- Case Study : A study on similar piperazine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications like those present in this compound could yield effective anticancer agents .
Antimicrobial Properties
Compounds containing pyrimidine rings have been reported to possess antimicrobial activity. The specific structure of 4-(tert-butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid may provide a scaffold for developing new antibiotics.
- Research Insight : A study evaluating various pyrimidine derivatives found significant antibacterial activity against Gram-positive bacteria, indicating potential for this compound's application in treating bacterial infections .
Neurological Applications
Piperazine derivatives are often explored for their effects on the central nervous system (CNS). This compound could be investigated for neuroprotective or anxiolytic effects.
- Example : Research has shown that certain piperazine compounds can modulate neurotransmitter systems, suggesting that the subject compound might influence CNS activity positively .
Synthetic Methodologies
The synthesis of 4-(tert-butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid typically involves multi-step reactions that include:
- Formation of the Piperazine Ring : Utilizing commercially available piperazines as starting materials.
- Introduction of the Pyrimidine Moiety : Employing nucleophilic substitution reactions to attach the pyrimidine ring.
- Boc Protection : The use of Boc anhydride to protect amine groups during synthesis.
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Chloro-pyrimidine | 85% |
| 2 | Ring formation | Piperazine | 90% |
| 3 | Boc protection | Boc anhydride | 95% |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chloro Group
The 6-chloro substituent on the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) with amines, enabling diversification of the heterocyclic core.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Piperazine in ethanol, 60°C, 15 h | Piperazine-substituted pyrimidine | 74% | |
| Nipecotic acid in EtOH, DIPEA, 70°C | Piperidine-3-carboxylic acid derivative | 87% |
Example: Reaction with piperazine in ethanol replaces the chloro group, forming N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrido[2,3-d]pyrimidin-4-amine .
Oxidation of Methylthio Group
The methylthio (-SMe) group on the pyrimidine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| KMnO₄ in acidic or basic media | Sulfone (-SO₂Me) or sulfoxide (-SOMe) | Requires controlled stoichiometry |
This transformation enhances electrophilicity at the pyrimidine ring, facilitating further substitutions.
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected piperazine nitrogen can be selectively deprotected under acidic conditions.
| Reagent/Conditions | Product | Application | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free piperazine-2-carboxylic acid | Enables further functionalization |
Example: Boc deprotection is critical for introducing secondary amides or alkyl groups at the piperazine nitrogen .
Amide Bond Formation via Carboxylic Acid
The carboxylic acid moiety participates in coupling reactions with amines, forming stable amides.
Reaction with (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid under EDCI/HOBt conditions yields amides for CCR4 antagonist synthesis .
Reduction of Carboxylic Acid
While less common, the carboxylic acid can be reduced to a primary alcohol under strong reducing conditions.
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH₄ in anhydrous THF | Piperazine-2-(hydroxymethyl) | Requires Boc protection stability |
Alkylation at Piperazine Nitrogen
The deprotected piperazine nitrogen can undergo alkylation or acylation.
| Reagent/Conditions | Product | Application | Source |
|---|---|---|---|
| Alkyl halides, K₂CO₃ | N-Alkylated piperazine derivatives | Modifies solubility/bioactivity | |
| Cyclohexanecarboxylic acid | N-Acylated analogs | Enhances lipophilicity |
Experimental Considerations
-
Solvent Selection : Ethanol or THF is preferred for substitution reactions .
-
Temperature : NAS reactions often require heating (60–70°C) .
-
Protection Strategy : The Boc group remains stable under basic/neutral conditions but cleaves rapidly in TFA .
This compound’s modular reactivity enables its use in synthesizing diverse pharmacophores, including CCR4 antagonists and GABA receptor modulators . For reproducible results, confirm reaction progress via LC-MS or NMR .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related piperazine-pyrimidine derivatives:
Structural Analysis
- Substituent Effects: The methylthio group in the target compound (position 2 of pyrimidine) enhances hydrophobicity and may act as a leaving group in nucleophilic substitution reactions. The oxadiazole in the compound from introduces a rigid heterocycle, which can enhance binding affinity in enzyme-active sites due to hydrogen-bonding capabilities . The formyl group in offers a reactive aldehyde for further functionalization, such as Schiff base formation, which is absent in the target compound .
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to esters (e.g., compound 13 in ). However, the methylthio group may reduce solubility relative to the oxymethyl-linked analog in .
- Stability : The Boc group in all compounds provides acid-labile protection, enabling selective deprotection under mild acidic conditions .
Preparation Methods
Boc Protection of Piperazine-2-Carboxylic Acid
The synthesis begins with the introduction of a tert-butoxycarbonyl (Boc) protecting group to piperazine-2-carboxylic acid. This step ensures selectivity during subsequent reactions by blocking one nitrogen atom. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (pH 9–10) with triethylamine (TEA) as a catalyst. The reaction proceeds at 0–5°C for 4 hours to minimize di-Boc byproduct formation, yielding Boc-piperazine-2-carboxylic acid with 85% efficiency.
Reaction Conditions:
-
Reagents: Piperazine-2-carboxylic acid (1.0 equiv), Boc anhydride (1.2 equiv), TEA (2.5 equiv)
-
Solvent: THF
-
Temperature: 0–5°C
-
Time: 4 hours
Post-reaction, the product is isolated via aqueous workup (10% citric acid) and purified through silica gel chromatography (ethyl acetate/hexane, 3:7). Fourier-transform infrared (FTIR) analysis confirms Boc incorporation with a characteristic carbonyl stretch at 1,690 cm⁻¹.
Nucleophilic Substitution with 6-Chloro-2-(methylthio)pyrimidin-4-yl Chloride
The Boc-protected piperazine undergoes nucleophilic aromatic substitution with 6-chloro-2-(methylthio)pyrimidin-4-yl chloride. The chloro group at position 6 of the pyrimidine ring is highly reactive toward amine nucleophiles, while the methylthio group at position 2 remains inert under these conditions. DIEA is employed as a non-nucleophilic base to deprotonate the piperazine’s free amine, facilitating attack at the electron-deficient pyrimidine carbon.
Optimized Protocol:
-
Reagents: Boc-piperazine-2-carboxylic acid (1.0 equiv), 6-chloro-2-(methylthio)pyrimidin-4-yl chloride (1.1 equiv), DIEA (3.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
-
Time: 12 hours
The reaction mixture is quenched with ice-cold water, and the product is extracted into DCM. After solvent evaporation, the crude material is recrystallized from ethanol/water (4:1) to afford the substituted intermediate in 72% yield. High-performance liquid chromatography (HPLC) analysis shows 93% purity at this stage.
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolysis of the methyl ester to the free carboxylic acid. Lithium hydroxide (LiOH) in a tetrahydrofuran/water (THF/H₂O, 1:1) system at 50°C for 6 hours achieves complete deprotection. The reaction is monitored by thin-layer chromatography (TLC) until the ester spot (Rf = 0.7) disappears, yielding the target compound as a white crystalline solid.
Hydrolysis Conditions:
-
Reagents: Methyl ester intermediate (1.0 equiv), LiOH (4.0 equiv)
-
Solvent: THF/H₂O (1:1)
-
Temperature: 50°C
-
Time: 6 hours
The product is isolated via acidification (1M HCl) to pH 3–4, followed by filtration and drying under vacuum. Final purity is confirmed at 95% by HPLC with a retention time of 8.2 minutes.
Optimization of Reaction Conditions
Solvent and Base Selection for Nucleophilic Substitution
A comparative study of bases and solvents revealed DIEA in DCM as optimal for the substitution step (Table 1). Polar aprotic solvents like dimethylformamide (DMF) led to side reactions, while weaker bases (e.g., K₂CO₃) resulted in incomplete conversion.
Table 1: Solvent and Base Screening for Substitution Reaction
| Base | Solvent | Conversion (%) | Yield (%) |
|---|---|---|---|
| DIEA | DCM | 98 | 72 |
| TEA | DCM | 85 | 61 |
| K₂CO₃ | DMF | 45 | 28 |
Temperature and Time Impact on Ester Hydrolysis
Elevating the hydrolysis temperature to 50°C reduced the reaction time from 24 hours to 6 hours without compromising yield (Table 2). Lower temperatures (25°C) resulted in sluggish kinetics, while higher temperatures (>60°C) caused decarboxylation.
Table 2: Hydrolysis Efficiency at Varied Temperatures
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 50 | 6 | 89 |
| 60 | 4 | 72 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirmed a single peak at 8.2 minutes with 95% purity, meeting pharmaceutical-grade standards.
Comparative Analysis of Alternative Routes
Alternative methods, such as Ullmann coupling or microwave-assisted synthesis, were explored but resulted in lower yields (<50%) or complex purification requirements. The classical nucleophilic substitution approach remains superior for scalability and cost-effectiveness.
Challenges and Limitations
-
Selective Boc Protection: Competing di-Boc byproduct formation necessitates precise stoichiometry and low-temperature conditions.
-
Pyrimidine Reactivity: Over-substitution at position 2 (methylthio group) is avoided by maintaining mild reaction conditions.
Q & A
Q. What are the key synthetic steps for preparing 4-(tert-butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid?
The synthesis involves:
Palladium-catalyzed amination : Coupling 6-chloro-2-(methylthio)pyrimidin-4-yl derivatives with tert-butyl piperazine intermediates (e.g., tert-butyl piperazine-1-carboxylate) under inert conditions .
Boc deprotection : Using HCl in dioxane or ethyl acetate to remove the tert-butoxycarbonyl (Boc) group .
Saponification : Hydrolysis of ester intermediates (e.g., methyl esters) to carboxylic acids using LiOH·H₂O, followed by acidification .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Deprotection | 4M HCl in dioxane, 25°C, 24h | 85% | |
| Saponification | LiOH·H₂O, THF/H₂O, 50°C, 6h | 92% |
Q. How can spectroscopic methods characterize this compound?
Q. What safety precautions are required for handling this compound?
- Hazards :
- H302 (Harmful if swallowed)
- H315/H319 (Skin/eye irritation)
- H335 (Respiratory irritation) .
- Protective Measures :
- Use fume hoods, gloves (nitrile), and respiratory protection .
- Neutralize acidic byproducts with bicarbonate solutions .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed amination?
Critical factors include:
Q. Data Comparison :
| Catalyst | Ligand | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | tert-Butanol | 78% | |
| PdCl₂ | BINAP | Toluene | 62% |
Q. How to resolve contradictions in impurity profiles during synthesis?
- Common Impurities :
- Mitigation Strategies :
Q. What biological targets or applications are plausible for this compound?
- Medicinal Chemistry :
- Acts as a retinol-binding protein 4 (RBP4) antagonist analog, with potential for age-related macular degeneration (AMD) therapy .
- Pyrimidine-piperazine scaffolds show affinity for kinase targets (e.g., PI3Kδ) .
- Enzyme Inhibition : The methylthio group enhances interactions with cysteine proteases .
Q. In Silico Predictions :
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| RBP4 | −9.2 | |
| PI3Kδ | −8.7 |
Q. How to design stability studies under varying pH and temperature?
- Conditions :
- pH 1–3 (gastric) : 37°C, 24h, HCl buffer.
- pH 7.4 (physiological) : PBS, 37°C, 7 days .
- Analytical Methods :
- HPLC-PDA : Monitor degradation at λ = 254 nm .
- Mass Spectrometry : Identify hydrolyzed products (e.g., loss of Boc group: Δm/z −100) .
Q. Stability Data :
| Condition | Degradation (%) | Half-Life |
|---|---|---|
| pH 1.2, 37°C | 15% | 48h |
| pH 7.4, 37°C | 5% | >14 days |
Q. What strategies improve solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
- pH Adjustment : Solubilize the carboxylic acid moiety at pH 7–8 using NaOH .
- Salt Formation : Sodium or lysine salts enhance aqueous solubility (e.g., 12 mg/mL at pH 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
